TG53 vs. TG288: Direct Evidence of Target Engagement and Functional Activity
In a direct head-to-head comparison, TG53 demonstrates a clear, dose-dependent inhibition of SKOV3 ovarian cancer cell adhesion to fibronectin (FN), while the structurally similar analog TG288 is completely inactive [1]. At a concentration of 25 µM, TG53 reduced cell adhesion by approximately 50%, whereas TG288 showed no inhibition, confirming that the observed anti-adhesive effect is specific to the active pharmacophore of TG53 and not a general property of its chemical scaffold [1].
| Evidence Dimension | Inhibition of Cell Adhesion to Fibronectin |
|---|---|
| Target Compound Data | ~50% reduction in cell adhesion at 25 µM (SKOV3 cells) [1] |
| Comparator Or Baseline | TG288 (structurally similar analog): No inhibition of cell adhesion at 25 µM [1] |
| Quantified Difference | TG53 is active; TG288 is completely inactive at the same concentration. |
| Conditions | SKOV3 ovarian cancer cell line; adhesion to fibronectin-coated plates; quantified after 60 minutes [1]. |
Why This Matters
This confirms that TG53's biological activity is specific and not a non-specific artifact, making it a reliable tool compound for studying TG2-FN mediated adhesion, unlike its inactive analog.
- [1] Khanna M, et al. Small Molecule Inhibitors Target the Tissue Transglutaminase and Fibronectin Interaction. PLoS One. 2014 Feb 20;9(2):e89285. doi: 10.1371/journal.pone.0089285. View Source
